Benzylammonium chloride

Description

Historical Context and Discovery of Benzylamine (B48309) Hydrochloride

The parent compound, benzylamine, was first produced accidentally by Rudolf Leuckart through the reaction of benzaldehyde (B42025) with formamide (B127407), a process now known as the Leuckart reaction. wikipedia.org The hydrochloride salt, C₆H₅CH₂NH₃Cl, is prepared by treating benzylamine with hydrochloric acid. wikipedia.orgwikipedia.org A notable historical application of benzylamine hydrochloride was its use by NASA to treat motion sickness; astronaut John Glenn was issued the compound for the Mercury-Atlas 6 mission, the first American orbital spaceflight. wikipedia.orgchemicalbook.com

Nomenclature and Chemical Classification of Benzylamine Hydrochloride

The systematic naming and classification of benzylamine hydrochloride are governed by IUPAC standards, though various common names and synonyms are prevalent in literature and commercial use. nist.govnih.govfishersci.ca

The formal IUPAC name for benzylamine hydrochloride is phenylmethanamine;hydrochloride. nih.govfishersci.ca It is also recognized by several other names, which are often used interchangeably in research and chemical supply contexts. nist.govnih.gov

Table 1: Synonyms for Benzylamine Hydrochloride

| Type | Name |

|---|---|

| IUPAC Name | phenylmethanamine;hydrochloride nih.govfishersci.ca |

| Common Synonyms | Benzylammonium chloride nist.govnih.govvaia.com |

| Benzenemethanamine, hydrochloride nist.govnih.gov | |

| Phenylmethylammonium chloride nist.gov | |

| Benzylamine HCl fishersci.ca |

| Other Identifiers | USAF el-82 nist.govnih.gov |

Benzylamine hydrochloride is classified based on its chemical structure and the functional groups it contains.

Benzylamine Derivative: The compound is a derivative of benzylamine, an organic compound with the formula C₆H₅CH₂NH₂. wikipedia.orgchemicalbook.com This structure consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to an amino group (NH₂). wikipedia.orgvaia.com As such, benzylamine and its derivatives are fundamental examples of aromatic amines. adipogen.comgoogle.com

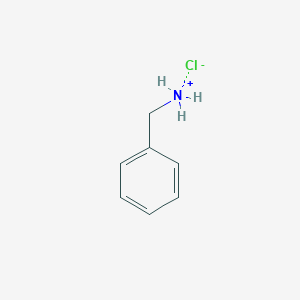

Amine Salt: It is an amine salt, formed through an acid-base reaction between the basic amino group of benzylamine and the strong acid, hydrochloric acid (HCl). prepchem.comvaia.com In this reaction, the lone pair of electrons on the nitrogen atom of the amine accepts a proton (H⁺) from HCl. vaia.com This protonation results in the formation of the benzylammonium cation (C₆H₅CH₂NH₃⁺) and the chloride anion (Cl⁻), which are ionically bonded. chemicalbook.comvaia.com The resulting salt is typically a white to off-white crystalline powder that is soluble in water. adipogen.com

Table 2: Chemical Identification of Benzylamine Hydrochloride

| Identifier | Value |

|---|---|

| Molecular Formula | C₇H₁₀ClN nist.gov |

| Molecular Weight | 143.61 g/mol nih.gov |

| CAS Number | 3287-99-8 nist.govnih.gov |

| Parent Compound | Benzylamine (CAS: 100-46-9) nih.govnih.gov |

| Component Compounds | Benzylamine, Hydrochloric Acid nih.gov |

Significance and Scope of Benzylamine Hydrochloride Research

The importance of benzylamine hydrochloride in research is primarily due to its role as a stable and convenient source of the benzylamine moiety, which is a crucial component in both synthetic and medicinal chemistry.

Benzylamine is a widely used precursor in organic chemistry, and its hydrochloride salt serves as a stable starting material for various synthetic transformations. wikipedia.orgchemicalbook.com It is employed as an intermediate in the production of numerous organic fine chemicals. adipogen.com One key application is its use as a "masked" form of ammonia (B1221849). After N-alkylation reactions, the benzyl group can be readily removed through hydrogenolysis, yielding a primary or secondary amine. wikipedia.org

It is also a key reactant in the synthesis of more complex molecules. For instance, isoquinolines can be prepared from benzylamine and glyoxal (B1671930) acetal (B89532) via the Schlittler-Müller modification of the Pomeranz–Fritsch reaction. wikipedia.org The indirect reductive amination of aromatic aldehydes can also produce benzylamines. ias.ac.in

The benzylamine structural motif is present in a wide range of pharmacologically active compounds, making its hydrochloride salt a valuable building block in medicinal chemistry. chemicalbook.comadipogen.com It is used in the synthesis of pharmaceuticals and compounds for plant protection. chemicalbook.com For example, butenafine (B35027), a benzylamine-based antifungal agent, is used to treat skin infections. mdpi.com The benzylamine framework is also explored for developing inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase. nih.gov

Beyond its role as a synthetic intermediate, benzylamine itself is a substrate for the enzyme monoamine oxidase B (MAO-B), which degrades it to benzaldehyde. adipogen.com This property allows benzylamine and its salts to be used in biochemical assays to study MAO-B activity. adipogen.com Furthermore, related structures like benzydamine (B159093) hydrochloride (which is distinct from benzylamine hydrochloride) are used as non-steroidal anti-inflammatory drugs (NSAIDs) with local anesthetic and analgesic properties. researcher.lifedrugbank.comnih.govnih.govwikipedia.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.ClH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXHCNPAFAXVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-46-9 (Parent) | |

| Record name | Benzenemethanamine, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003287998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70879109 | |

| Record name | BENZYLAMINE, HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid, soluble in water; [MSDSonline] | |

| Record name | Benzylamine, hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>21.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264328 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.00000172 [mmHg] | |

| Record name | Benzylamine, hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3287-99-8 | |

| Record name | Benzylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3287-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003287998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BENZYLAMINE, HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzylamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXG5QED8TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Benzylamine Hydrochloride

Classical Synthesis Routes for Benzylamine (B48309) Hydrochloride

Traditional methods for synthesizing benzylamine hydrochloride are foundational in organic chemistry, relying on straightforward reactions of common starting materials.

Reaction of Benzylamine with Hydrochloric Acid

The most direct method for preparing benzylamine hydrochloride is the acid-base reaction between benzylamine and hydrochloric acid. mpg.deresearchgate.netvaia.com In this process, the basic amino group of benzylamine accepts a proton from hydrochloric acid, forming the corresponding ammonium (B1175870) salt, benzylamine hydrochloride. vaia.com The reaction is typically carried out by treating benzylamine with concentrated hydrochloric acid. researchgate.net

One described procedure involves diluting benzylamine in a solvent like dichloromethane (B109758) and adding fuming hydrochloric acid dropwise while stirring vigorously. mpg.de The resulting precipitate is then filtered, washed, and can be recrystallized from ethanol (B145695) to yield purified benzylamine hydrochloride. mpg.de An 85% yield has been reported for this method. mpg.de Alternatively, passing dry hydrogen chloride gas through a solution of benzylamine in a solvent such as ether is another effective technique. researchgate.net

The chemical equation for this reaction is: C₆H₅CH₂NH₂ + HCl → C₆H₅CH₂NH₃⁺Cl⁻ vaia.com

Hydrogenation of Benzonitrile (B105546) and Reductive Amination of Benzaldehyde (B42025)

Industrial production of benzylamine, which is then converted to its hydrochloride salt, often utilizes the reduction of benzonitrile or the reductive amination of benzaldehyde. wikipedia.org

Hydrogenation of Benzonitrile: This method involves the catalytic hydrogenation of benzonitrile. wikipedia.orgbme.hu The reaction is typically performed using a catalyst such as Raney nickel or palladium on carbon (Pd/C). wikipedia.orgbme.hu The process reduces the nitrile group to a primary amine. Subsequent treatment with hydrochloric acid yields benzylamine hydrochloride. A study on the liquid-phase hydrogenation of benzonitrile using a Raney nickel catalyst in 2-propanol showed the reaction follows first-order kinetics with respect to both benzonitrile and hydrogen pressure. The kinetics of liquid-phase hydrogenation have also been examined using alumina-supported iridium, palladium, and iridium-palladium catalysts, with palladium preferentially producing benzylamine. researchgate.net

Reductive Amination of Benzaldehyde: This alternative industrial route involves the reaction of benzaldehyde with ammonia (B1221849) in the presence of a reducing agent and a catalyst, typically Raney nickel. wikipedia.orgchemicalbook.com This process can be conducted in a solvent like methanol (B129727). chemicalbook.com The reaction proceeds through the formation of an imine intermediate, which is then hydrogenated to benzylamine. A study focusing on the reductive amination of benzaldehyde with ammonia in a slurry reactor aimed to maximize the yield of benzylamine by investigating the effects of reaction conditions and catalyst type. researchgate.net More recent developments have explored ruthenium-catalyzed reductive amination of a wide range of aldehydes, including benzaldehyde, with ammonia and molecular hydrogen, providing good to excellent yields of the corresponding primary amines. nih.gov

| Starting Material | Catalyst/Reagents | Product | Yield | Reference |

| Benzaldehyde | RuCl₂(PPh₃)₃, NH₃, H₂ | Benzylamine | 95% | nih.gov |

| Benzonitrile | Raney Nickel, H₂ | Benzylamine | - | wikipedia.org |

| Benzaldehyde | Raney Nickel, NH₃, H₂ | Benzylamine | 93% | chemicalbook.com |

Reaction of Benzyl (B1604629) Chloride with Ammonia

A primary industrial method for producing benzylamine is the reaction of benzyl chloride with an excess of aqueous ammonia. wikipedia.orgchemicalbook.comsciencemadness.orggoogle.com This nucleophilic substitution reaction, however, can lead to the formation of a mixture of primary, secondary, and tertiary amines. To favor the formation of the primary amine, a large excess of ammonia is typically used. google.comprepchem.com The reaction is often carried out under pressure and at elevated temperatures. google.com Following the reaction, the benzylamine is separated and can be converted to benzylamine hydrochloride by treatment with hydrochloric acid.

One patented process describes reacting benzyl chloride with aqueous ammonia (15-50% by weight) at temperatures between 60 and 150°C, with a high molar ratio of ammonia to benzyl chloride (at least 15:1) in the presence of a nonpolar solvent. google.com Another approach to avoid the formation of byproducts is to react benzyl chloride with hexamethylenetetramine, followed by acidic hydrolysis to yield benzylamine hydrochloride. prepchem.com

Advanced and Catalytic Synthesis Approaches

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the preparation of benzylamine derivatives, often employing catalytic systems to achieve high selectivity and yield under milder conditions.

Copper-Catalyzed Cross-Dehydrogenative Coupling for α-Substituted Primary Benzylamines

A significant advancement in the synthesis of α-substituted primary benzylamines involves a copper-catalyzed cross-dehydrogenative coupling (CDC) reaction. acs.orgacs.orgchemistryviews.org This method allows for the direct C-H functionalization of alkylarenes to form the corresponding amine hydrochloride salts. acs.orgacs.org The reaction typically combines an alkylarene with benzophenone (B1666685) imine, using a copper(I) iodide (CuI) catalyst, 1,10-phenanthroline (B135089) as a ligand, and a peroxide like di-tert-butyl peroxide as the oxidant. acs.orgchemistryviews.org

This approach is highly practical as it utilizes a cheap catalyst system, can be performed with low catalyst loadings (down to 0.1 mol %), is insensitive to air and moisture, and often does not require column chromatography for purification. acs.org The desired unprotected primary benzylamine hydrochlorides are obtained in good yields. chemistryviews.org

| Reactants | Catalyst System | Product | Reference |

| Alkylarene, Benzophenone Imine | CuI, 1,10-phenanthroline, (t-BuO)₂ | α-Substituted Primary Benzylamine Hydrochloride | acs.orgchemistryviews.org |

Continuous Synthesis Technologies for N-Benzylhydroxylamine Hydrochloride

Continuous flow chemistry offers a modern and efficient approach to the synthesis of related compounds like N-benzylhydroxylamine hydrochloride, a key intermediate in various organic syntheses. mdpi.comresearchgate.net This technology has been applied to the reaction of benzyl chloride and hydroxylamine (B1172632) in a continuous-flow reactor. mdpi.comresearchgate.net

Metal-Free Transamidation Protocols in Amide Synthesis involving Benzylamine

The formation of amide bonds is a cornerstone of organic synthesis. While traditionally requiring catalysts, recent advancements have led to the development of metal-free transamidation protocols. These methods offer a more streamlined and often milder approach to amide synthesis.

One notable protocol facilitates the transamidation of unactivated tertiary amides through a direct acyl N-C bond cleavage with non-nucleophilic amines. This process is noteworthy for its operational simplicity and mild reaction conditions, proceeding without the need for transition metals. acs.org The utility of this method is demonstrated by its broad substrate scope, which includes a variety of sensitive functional groups. acs.org

Another significant metal-free approach involves the transamidation of N-benzyl-N-Boc-amides. This reaction proceeds under base-free conditions and is characterized by the high reactivity of N-Boc-imides via a direct acyl nucleophilic substitution mechanism. sioc-journal.cn This method provides access to a diverse array of substituted amides in good to excellent yields and is particularly valuable for its ability to preserve the enantiopurity of chiral amino-acid-derived nucleophiles. sioc-journal.cn The application of this methodology has been demonstrated in the synthesis of the antidepressant moclobemide. sioc-journal.cn

Furthermore, a catalyst-free and chemoselective method for the transamidation of activated secondary amides has been developed. thieme-connect.com This protocol utilizes ethanol as a solvent and proceeds under mild conditions, tolerating a wide range of amines, amino acids, and amino alcohols. thieme-connect.comresearchgate.net The reaction has also been successfully extended to water as a medium. thieme-connect.com For instance, the reaction of a tosyl-activated N-benzylamide with various amines, including benzylamine, in ethanol at 45°C has been shown to produce the corresponding secondary amides in high yields. thieme-connect.com

The table below summarizes the conditions for the transamidation of tosyl-activated N-benzylamide with benzylamine. thieme-connect.com

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) |

| Tosyl-activated N-benzylamide | Benzylamine | Ethanol | 45 | 95 |

Synthesis of Benzylamine Hydrochloride Derivatives

The synthesis of derivatives of benzylamine hydrochloride allows for the creation of a wide range of compounds with varied applications. This section details the synthesis of specific substituted benzylamine hydrochlorides, benzhydryl amines, and benzylamine-supported platinum(IV) complexes.

Synthesis of Substituted Benzylamine Hydrochlorides

The synthesis of substituted benzylamine hydrochlorides often involves multi-step processes starting from readily available materials.

For the synthesis of N-(2-chloroethyl)-p-methoxy-N-methylbenzylamine hydrochloride , a common precursor is N-(2-hydroxyethyl)-N-benzyl-methylamine. This compound can be reacted with thionyl chloride to yield N-(2-chloroethyl)-N-benzyl-methylamine. google.com The resulting amine can then be converted to its hydrochloride salt. google.comprepchem.com A detailed procedure involves the dropwise addition of N-benzyl-N-methyl ethanolamine (B43304) to thionyl chloride at 0°C, followed by stirring and refluxing in anhydrous ethanol to produce N-benzyl-N-methyl-chloroethylamine hydrochloride as a white solid. prepchem.com The modification to include a p-methoxy group on the benzyl ring would typically involve starting with p-methoxybenzylamine.

The synthesis of o-bromo-N-ethyl-N-propylbenzylamine hydrochloride would start from o-bromobenzylamine. This would be followed by sequential N-alkylation with an ethyl halide and a propyl halide. An alternative approach could involve the reaction of o-bromobenzyl halide with N-ethyl-N-propylamine. The final step would be the conversion to the hydrochloride salt. While a specific synthesis for this exact compound is not detailed in the provided sources, the synthesis of related compounds such as N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride is documented. nih.gov This compound is synthesized from N-(2-chloroethyl)-N-(o-bromobenzyl)ethylamine, which is then converted to its hydrochloride salt. nih.gov

The table below provides information on some substituted benzylamine hydrochloride derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride | C10H15Cl2N | 220.14 | 23510-18-1 |

| N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride | C11H16BrCl2N | 313.06 | 40616-75-9 |

Preparation of Benzhydryl Amines and their Hydrochloride Salts

Benzhydryl amines and their hydrochloride salts are valuable intermediates in organic synthesis. One method for the preparation of benzhydrylamine hydrochloride involves an improved Leuckart reaction. google.com In this process, benzophenone reacts with formamide (B127407) in the presence of a silica (B1680970) gel catalyst. google.com This reaction is heated to 185-190°C for 3-4 hours, which is a significant reduction in reaction time compared to the uncatalyzed reaction. google.com The resulting intermediate is then hydrolyzed with hydrochloric acid to yield benzhydrylamine hydrochloride. google.com This method has been shown to produce the crude product in high yield (96-98%) and purity (≥96.5%), making it suitable for industrial production. google.com

Another approach to synthesizing chiral secondary N-benzhydrylamines involves the direct alkylation of amines with benzhydryl chloride under solvent-free conditions. researchgate.net This method has been used to produce (R)-N-benzhydryl-1-phenylethylamine in high yield (92%), which can then be converted to its hydrochloride salt. researchgate.net

The table below outlines a reaction for the preparation of benzhydrylamine hydrochloride. google.com

| Starting Material | Reagents | Catalyst | Temperature (°C) | Reaction Time (hours) | Product |

| Benzophenone | Formamide, Hydrochloric Acid | Silica Gel | 185-190 | 3-4 | Benzhydrylamine hydrochloride |

Formation of Benzylamine Supported Platinum(IV) Complexes

Benzylamine and its derivatives can act as ligands in the formation of coordination complexes with metals such as platinum. A series of benzylamine derivative (BAD) supported platinum(IV) complexes with the general formula PtCl4(BADs)2 have been synthesized. rsc.orgresearchgate.net These complexes are prepared by reacting the appropriate benzylamine derivative with a platinum(IV) salt. rsc.orgresearchgate.net The resulting complexes have been studied for their potential applications, with research indicating that complexes containing 4-fluoro and 4-chloro substituted benzylamines exhibit notable anticancer activities. rsc.orgresearchgate.net The study of these complexes also involves investigating their interaction with DNA. rsc.orgresearchgate.net

Reaction Mechanisms and Chemical Transformations of Benzylamine Hydrochloride

Reactivity of the Amine Functionality in Benzylamine (B48309) Hydrochloride

The chemical behavior of the amine group in benzylamine hydrochloride is characterized by its acid-base properties and its capacity to act as a nucleophile once deprotonated.

Benzylamine hydrochloride is the salt formed from the reaction of benzylamine, a weak base, with hydrochloric acid. targetmol.comwikipedia.orgnih.gov In solution, an equilibrium exists between the protonated benzylaminium cation (C₆H₅CH₂NH₃⁺) and the neutral free amine (C₆H₅CH₂NH₂). The position of this equilibrium is dependent on the pH of the solution.

The pKa of benzylamine is approximately 9.33, which indicates that in aqueous solutions with a pH below this value, the compound will exist predominantly in its protonated, cationic form. nih.gov This protonation renders the nitrogen lone pair unavailable for reaction. Conversely, in basic conditions (pH > 9.33), the equilibrium shifts to favor the free amine, which is the reactive species in many organic transformations. The absorption of carbon dioxide from the air by benzylamine to form a solid carbamic acid salt is a classic example of its basicity. chemicalbook.com

Table 1: Acid-Base Properties of Benzylamine

| Property | Value | Description |

| Compound | Benzylamine (C₆H₅CH₂NH₂) | The free base form. |

| pKa | 9.33 nih.gov | The acid dissociation constant of the conjugate acid (benzylaminium ion), indicating its strength as a base. |

| Salt Form | Benzylamine Hydrochloride (C₆H₅CH₂NH₃⁺Cl⁻) | The stable, water-soluble salt form. chemodex.com |

| Equilibrium | C₆H₅CH₂NH₂ + H⁺ ⇌ C₆H₅CH₂NH₃⁺ | The dynamic equilibrium between the free amine and its protonated form in solution. |

While the benzylaminium cation itself is not nucleophilic, the free benzylamine generated in equilibrium possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. masterorganicchemistry.comlibretexts.org This nucleophilicity allows it to participate in a wide range of organic reactions, typically by attacking electron-deficient centers. For these reactions to proceed efficiently, conditions are often adjusted (e.g., by adding a base) to increase the concentration of the free amine.

A common example of its nucleophilic character is in acylation reactions. Benzylamine readily reacts with acyl chlorides, such as benzoyl chloride, in a nucleophilic acyl substitution reaction. pearson.com In this mechanism, the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of an amide, in this case, N-benzylbenzamide. pearson.com Similarly, reaction with acetyl chloride forms N-benzylacetamide. wikipedia.org

Mechanisms of Derivatization and Functionalization

The dual reactivity of the amine group and the aromatic ring allows for extensive derivatization and functionalization of the benzylamine hydrochloride molecule.

N-Alkylation: The free amine form of benzylamine can be N-alkylated by reacting with alkyl halides. researchgate.net The reaction proceeds via a nucleophilic substitution (S N 2) mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This initial alkylation yields a secondary amine. The process can continue, with the resulting secondary amine reacting further with the alkylating agent to produce a tertiary amine. wikipedia.org Typically, a base is added to the reaction mixture to neutralize the hydrohalic acid byproduct, thereby driving the equilibrium towards the formation of the free amine and promoting the alkylation process. wikipedia.orgsciencemadness.org

De-benzylation: Conversely, the benzyl (B1604629) group is frequently employed as a protecting group for amines in multi-step syntheses because it can be selectively removed under various conditions. acs.org De-benzylation reactions are crucial for unmasking the amine functionality at a later stage. One of the most common methods is catalytic hydrogenolysis, which involves reacting the N-benzylated compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. chemicalforums.comthieme-connect.com This process cleaves the carbon-nitrogen bond, releasing the free amine and toluene (B28343). wikipedia.org Other methods for de-benzylation include oxidative cleavage and acid-based cleavage. acs.org

Table 2: Selected Methods for De-benzylation of N-Benzylamines

| Method | Reagents/Catalyst | Conditions | Description |

| Catalytic Hydrogenolysis | H₂, Pd/C acs.orgchemicalforums.comthieme-connect.com | Typically in a solvent like methanol (B129727) or ethanol (B145695) under H₂ atmosphere. chemicalforums.com | A common and efficient method that cleaves the C-N bond, yielding the deprotected amine and toluene. wikipedia.org |

| Oxidative Cleavage | Alkali metal bromide/Oxone acs.org | Mild conditions, often in solvents like MeNO₂ or CH₂Cl₂. acs.org | A bromo radical is generated, which abstracts a hydrogen atom at the benzyl position, leading to an iminium cation that is hydrolyzed. acs.org |

| Oxidative Cleavage | Diisopropyl azodicarboxylate (DIAD) | THF solvent, followed by acidic hydrolysis. thieme-connect.com | Forms an imine intermediate which is then hydrolyzed to yield the amine hydrochloride. thieme-connect.com |

| Acid-Based Cleavage | Lewis Acids (e.g., Boron reagents) acs.org | Varies depending on the specific Lewis acid used. | The Lewis acid coordinates to the nitrogen, facilitating the cleavage of the benzyl group. |

Benzylamine readily reacts with isocyanates (R-N=C=O) to form N,N'-disubstituted ureas. chemicalbook.com This reaction is a classic example of the nucleophilic addition of an amine to a heterocumulene system. The mechanism involves the attack of the nucleophilic nitrogen atom of benzylamine on the electrophilic carbonyl carbon of the isocyanate. This addition results in a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable urea (B33335) product. This method is a highly efficient and widely used strategy for the synthesis of both symmetrical and unsymmetrical ureas. rsc.orgnih.gov The reaction of benzylamine with potassium isocyanate in the presence of hydrochloric acid is a related method to produce N-benzylurea. rsc.orgrsc.org

The nitration of benzylamine's aromatic ring using nitric acid in the presence of sulfuric acid is a classic electrophilic aromatic substitution reaction. chemicalbook.com The reaction conditions, specifically the strong acidity, lead to a complex product distribution due to the equilibrium between the free amine and its protonated form.

Meta-Direction: In the strongly acidic nitrating medium, the amine group is protonated to form the benzylaminium ion (-CH₂NH₃⁺). This group is electron-withdrawing and deactivating, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position. stackexchange.comncert.nic.in

Ortho/Para-Direction: A small fraction of benzylamine remains unprotonated. The aminomethyl group (-CH₂NH₂) is an activating, ortho, para-directing group because the nitrogen's lone pair can donate electron density to the ring, stabilizing the intermediates for ortho and para attack. ncert.nic.insavemyexams.com

This dual reactivity results in a mixture of isomers. The nitration of benzylamine yields approximately 8% ortho-nitrobenzylamine, 49% meta-nitrobenzylamine, and 43% para-nitrobenzylamine, reflecting the competing directing effects of the protonated and unprotonated forms. chemicalbook.com

Table 3: Product Distribution in the Nitration of Benzylamine

| Isomer | Yield (%) chemicalbook.com | Directing Group |

| ortho-Nitrobenzylamine | 8% | -CH₂NH₂ (Activating, o,p-director) |

| meta-Nitrobenzylamine | 49% | -CH₂NH₃⁺ (Deactivating, m-director) stackexchange.comncert.nic.in |

| para-Nitrobenzylamine | 43% | -CH₂NH₂ (Activating, o,p-director) |

Catalytic Transformations Involving Benzylamine Hydrochloride

Benzylamine and its derivatives are important substrates in various catalytic transformations, particularly in C–H functionalization reactions, which allow for the direct modification of the aromatic ring.

While benzylamine is more commonly a substrate, certain reactions utilize amine derivatives as organocatalysts. For instance, in the context of C–H activation, N,N-dibenzylamine has been used as an amine donor in the organocatalytic asymmetric synthesis of tetrahydroquinolines, catalyzed by chiral phosphoric acid. beilstein-journals.org However, the use of benzylamine hydrochloride itself as a primary catalyst is not widely reported in the surveyed literature. It primarily functions as a precursor to the free amine, which then acts as a substrate, directing group, or ligand in catalytic cycles.

Benzylamine is a key substrate in copper-catalyzed C–H functionalization, a process that enables the formation of new C–S or C–C bonds at the ortho-position of the benzyl group. nih.gov These reactions often employ a transient directing group (TDG) strategy, where the benzylamine reacts in situ with an aldehyde to form an imine. This imine then directs the metal catalyst to a specific C–H bond. chemrxiv.orgacs.org

A dual catalytic system using copper(II) acetate (B1210297) and an aldehyde like 2-hydroxynicotinaldehyde (B1277654) has been developed for the C(sp²)–H sulfonylation of benzylamines. nih.gov In this system, manganese(IV) oxide serves as the terminal oxidant and base. acs.org

Mechanism Insights from DFT Studies: Computational density functional theory (DFT) investigations have provided a detailed understanding of the reaction mechanism. nih.govchemrxiv.org

Imine Formation: Benzylamine reversibly condenses with the catalytic aldehyde to form an imine, which acts as the directing group.

C–H Activation: The crucial step is the C–H activation, or cyclometalation. The imine-ligated copper complex undergoes an acetate-mediated concerted metalation-deprotonation (CMD) step. acs.org The TDG plays a significant role by lowering the energy barrier for this turnover-limiting step. nih.gov This proceeds via a Wheland-type intermediate. acs.org

Oxidative Addition/Radical Combination: The resulting cupracycle then combines with an RSO₂ radical (generated from a sulfinate salt and the oxidant) to form the C–S bond and a Cu(III) intermediate.

Reductive Elimination & Catalyst Regeneration: Reductive elimination releases the sulfonylated product, and the copper catalyst is regenerated by the oxidant, completing the catalytic cycle.

This dual catalytic approach avoids the need for precious metal catalysts like palladium and allows for the functionalization of benzylamines with high efficiency and selectivity. chemrxiv.org

Biochemical Reaction Mechanisms

Benzylamine is a substrate for several key enzymes, and its metabolism has been studied to understand enzyme function and design inhibitors.

Monoamine oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of various amines, with a preference for substrates like benzylamine and phenylethylamine. nih.gov The degradation of benzylamine by MAO-B is a benchmark reaction for assessing the enzyme's activity. acs.org

The catalytic mechanism involves the oxidation of the amine to an imine, which is subsequently hydrolyzed non-enzymatically to benzaldehyde (B42025) and ammonia (B1221849). nih.gov The enzyme's FAD cofactor is reduced in the process and is later reoxidized by molecular oxygen, producing hydrogen peroxide. nih.gov Mechanistic studies suggest that for benzylamine substrates, the cleavage of the amine substrate's C-H bond is the rate-limiting step. nih.gov The substrate binds to the enzyme with its amino group in a neutral, deprotonated form, which is a prerequisite for the oxidation to occur. nih.gov

Methylamine dehydrogenase, a bacterial quinoprotein, can also oxidize benzylamines. acs.org Kinetic studies of the reaction with various para-substituted benzylamines have provided strong evidence that the oxidation proceeds through a carbanionic reaction intermediate. acs.orgnih.gov

| Substituent | k₃ (s⁻¹) | Kₛ (µM) |

|---|---|---|

| p-methoxy | 1.0 | 140 |

| p-methyl | 2.0 | 250 |

| p-H (Benzylamine) | 3.8 | 400 |

| p-bromo | 10 | 320 |

| p-nitro | 40 | 140 |

Data adapted from steady-state kinetic experiments. acs.org

Advanced Applications of Benzylamine Hydrochloride in Chemical Synthesis

Role as a Building Block in Complex Molecule Synthesis

As a primary aromatic amine, benzylamine (B48309) hydrochloride provides a reactive amino group and a benzyl (B1604629) moiety, which can be strategically incorporated or modified to construct intricate molecular architectures. adipogen.comwikipedia.org It often functions as a masked source of ammonia (B1221849), where the benzyl group can be removed later in a synthetic sequence through hydrogenolysis. wikipedia.org

Benzylamine hydrochloride is a valuable starting material for the synthesis of nitrogen-containing heterocycles, which are core structures in many biologically active compounds. mdpi.comnih.gov Imines, which can be readily formed from benzylamine, are key intermediates for creating diverse heterocyclic systems like aziridines, imidazoles, and pyridines. researchgate.net For instance, tandem reactions involving benzylamine derivatives can lead to the formation of fused polycyclic heterocycles in a single pot. mdpi.commdpi.com The synthesis of isoquinolines, for example, can be achieved from benzylamine through the Schlittler-Müller modification of the Pomeranz–Fritsch reaction. wikipedia.org Engineered enzymes have also utilized benzylamine as a substrate to achieve direct amination, showcasing novel biocatalytic routes to complex amines. nih.gov These synthetic strategies highlight the role of benzylamine derivatives in building the foundational scaffolds of complex nitrogenous molecules, including the broader class of nitrogen-containing heterocycles that are central to medicinal chemistry. nih.govrsc.org

The significance of benzylamine hydrochloride as a building block is particularly evident in the pharmaceutical industry. chemimpex.comchemicalbook.com It is a key intermediate in the production of numerous active pharmaceutical ingredients (APIs). chemimpex.comadipogen.com

Antihistamines: Benzylamine derivatives are integral to the synthesis of various antihistamines. chemimpex.com For example, the synthesis of phenoxybenzamine (B1677643) hydrochloride involves reacting N-(1-methyl-2-phenoxyethyl)benzylamine with other reagents. google.com The benzhydryl amine scaffold, which can be derived from benzylamine precursors, is a privileged structure in first-generation antihistamines like meclizine (B1204245) and hydroxyzine. acs.org

Antidepressants: The compound serves as a precursor for certain antidepressants. chemimpex.com Benzylamine itself exhibits monoamine oxidase (MAO) inhibitory activity, a mechanism central to many antidepressant drugs. nih.govresearchgate.net Its derivative, pargyline (B1678468) (N-methyl-N-propargylbenzylamine), has been used as an antihypertensive and antidepressant agent. wikipedia.org Furthermore, isoxazole (B147169) derivatives, which can be synthesized using amine hydrochlorides, have shown potential as antidepressant and antianxiety agents. ipinnovative.com

Ticagrelor Precursors: Benzylamine hydrochloride is also implicated in the synthesis of precursors for Ticagrelor, a potent anti-platelet drug. nih.gov Synthetic routes for Ticagrelor and its derivatives often involve complex amine intermediates. google.comjocpr.comresearchgate.net While various strategies exist, the construction of the key amine fragments is a critical aspect of the total synthesis. researchgate.netchemrxiv.org

In agriculture, benzylamine hydrochloride is used as an intermediate for producing crop protection chemicals. chemimpex.com Its derivatives are found in the structures of various herbicides and pesticides designed to ensure crop yield and stability. lookchem.compatsnap.commatanginicollege.ac.in The development of novel pesticides often involves incorporating amine functionalities to enhance biological activity. acs.orgresearchgate.net Research has led to the creation of new classes of herbicides and insecticides derived from complex amine precursors. acs.orgprinceton.edu

Benzylamine hydrochloride also finds application in the manufacturing of dyes. chemimpex.com The triarylmethane structure, which is the basis for dyes such as malachite green and crystal violet, is related to benzhydryl amines and can be synthesized from benzylamine derivatives. acs.orgsci-hub.se Benzidine, a related aromatic amine, has historically been a key component in the production of a wide range of dyes. iarc.fr

Catalytic and Materials Science Applications

Beyond its role as a synthetic building block, benzylamine hydrochloride contributes to the field of materials science, primarily in polymer production.

Benzylamine hydrochloride and related amines act as curing agents or hardeners for epoxy resins. chemimpex.com In the curing process, the active hydrogen atoms of the amine group react with the epoxy groups of the resin, leading to the formation of a crosslinked, three-dimensional polymer network. threebond.co.jp This process transforms the liquid resin into a hard, durable solid with enhanced mechanical and thermal properties. chemimpex.comevonik.com While aliphatic amines can cure resins at room temperature, aromatic amines like benzylamine are often used to achieve greater heat resistance and chemical resilience in the final cured product. threebond.co.jp Complexes such as benzylamine-BF₃ have been used commercially for this purpose. google.com The choice of amine curing agent allows for the tailoring of properties like cure speed, pot life, and the ultimate performance of the epoxy thermoset. evonik.comfrontiersin.org

Facilitating Molecular Self-Assembly of Surfactants

Benzylamine hydrochloride (BzCl) functions as a hydrotropic salt, a type of amphiphilic compound that can enhance the solubility of organic molecules in water but does not form aggregates like micelles on its own. Research has demonstrated its significant role in promoting and directing the molecular self-assembly of anionic surfactants, such as sodium dodecylbenzene (B1670861) sulfonate (SDBS), in aqueous solutions. chemodex.com

In a typical system, the anionic surfactant SDBS self-assembles into spherical micelles when its concentration exceeds the critical micelle concentration (CMC). The introduction of benzylamine hydrochloride into the SDBS solution induces a series of structural transformations. chemodex.com The BzCl is found to facilitate closer packing of the surfactant molecules within the aggregates. chemodex.comprepchem.com This leads to a transition from simple micelles to more complex nanostructures, initially forming unilamellar vesicles and subsequently multilamellar vesicles. chemodex.com

A particularly notable finding is the transformation of these multilamellar vesicles into macroscopic, ultralong fibers over time. google.com These fibers can become robust enough to be separated from the surfactant solution. chemodex.com The driving forces behind this directed self-assembly are a combination of non-covalent interactions. These include the hydrophobic effect, electrostatic attractions between the anionic surfactant and the cationic benzylammonium ion, and crucial π-π stacking interactions between the aromatic rings of both the surfactant and the benzylamine hydrochloride. chemodex.comprepchem.com The π-π interactions are believed to provide the directional force necessary for the one-dimensional growth of the fibers. chemodex.com

Table 1: Self-Assembly of SDBS in the Presence of Benzylamine Hydrochloride (BzCl)

| Component System | Initial Aggregate | Induced Aggregate Structures | Final Macrostructure | Key Driving Interactions |

| Sodium Dodecylbenzene Sulfonate (SDBS) / Benzylamine Hydrochloride (BzCl) in water | Micelles | Unilamellar Vesicles, Multilamellar Vesicles | Ultralong Fibers | Hydrophobic Effect, Electrostatic Attraction, π-π Stacking |

This interactive table summarizes the structural evolution of surfactant assemblies facilitated by benzylamine hydrochloride.

Application in Polymeric Amide Catalysis

While benzylamine is widely used as a building block in organic synthesis, its application in catalysis is a more specialized area. chemodex.com In the context of polymeric materials, a specific formulation involving benzylamine has been cited for its catalytic activity. According to patent literature, a benzylamine-boron trioxide (benzylamine-BO₃) complex can be used as a catalyst for polymeric amides. google.com This suggests a role for benzylamine derivatives in facilitating polymerization reactions that form amide bonds, the fundamental linkages in polymers like nylon and Kevlar. The use of benzylamine hydrochloride in this context would likely involve its conversion to the free base, benzylamine, to form the active catalytic species.

Analytical Reagent Applications

Benzylamine hydrochloride also finds utility as a reagent in various analytical chemistry techniques, contributing to the precision and accuracy of chemical measurements.

In the field of analytical separation, particularly high-performance liquid chromatography (HPLC), reference standards are essential for the accurate identification and quantification of substances in complex mixtures. Benzylamine hydrochloride and its derivatives serve this purpose. For instance, 4-(4-Methylphenoxy)benzylamine hydrochloride is noted for its use as a standard in chromatographic techniques, aiding in the precise quantification of similar compounds.

Furthermore, structurally related compounds are employed as internal standards to improve the reliability of quantitative analysis. An internal standard is a compound added in a constant amount to samples, the standard, and blanks. It helps to correct for the loss of analyte during sample preparation or injection. A specific example is 3-methoxy-4-hydroxy benzylamine hydrochloride (MHBA), which has been used as an internal standard in the RP-HPLC analysis of metabolites in urine samples.

Table 2: Benzylamine Hydrochloride Derivatives in Chromatography

| Compound | Application | Chromatographic Technique | Purpose |

| 4-(4-Methylphenoxy)benzylamine hydrochloride | Analytical Standard | General Chromatography | Accurate quantification of similar compounds |

| 3-Methoxy-4-hydroxy benzylamine hydrochloride (MHBA) | Internal Standard | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Quantification of metabolites in urine |

This interactive table details the application of benzylamine hydrochloride derivatives in analytical chromatography.

Benzylamine and its hydrochloride salt can be used as a qualitative reagent for the identification of certain metallic compounds. google.com The amine functional group can react with metal ions to form coordination complexes or double salts, which often have distinct properties, such as being insoluble precipitates. An example of this is the reaction with mercuric compounds. Benzylamine hydrochloride reacts with mercuriobenzylammonium chloride to form a double salt. acs.org Such reactions, which result in a precipitate or a distinct color change, form the basis of qualitative analytical tests to confirm the presence of specific metal ions in a sample. csub.eduiscnagpur.ac.in

Biological and Pharmacological Research Involving Benzylamine Hydrochloride

Pharmacological Effects and Mechanisms of Action

The pharmacological profile of benzylamine (B48309) hydrochloride is characterized by its influence on various biological systems, primarily through the inhibition of enzymes and the modulation of inflammatory responses.

Interaction with Biological Targets

Benzylamine and its derivatives have been identified as inhibitors of several key enzymes. Notably, benzylamine acts as a monoamine oxidase inhibitor (MAOI), affecting both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). wikipedia.org MAO-B is responsible for metabolizing phenylethylamine and benzylamine, while MAO-A's substrates include adrenaline, noradrenaline, and serotonin. nih.gov The inhibition of these enzymes can increase the levels of certain neurotransmitters, a mechanism that is pharmacologically significant in the treatment of neurological disorders. mdpi.com

Derivatives of benzylamine have been developed to selectively target these enzymes. For instance, pargyline (B1678468), a derivative of benzylamine, is an MAOI that has been used as an antihypertensive and antidepressant agent. wikipedia.org Furthermore, newly synthesized benzylamine-sulfonamide derivatives have shown selective and potent inhibition of human monoamine oxidase B (hMAO-B), with some compounds exhibiting non-competitive inhibition. nih.gov

Beyond MAOs, benzylamine derivatives have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.com These enzymes are critical targets in managing neurodegenerative diseases like Alzheimer's. tandfonline.com Novel oxazole (B20620) benzylamine derivatives have demonstrated a preference for inhibiting BChE over AChE. tandfonline.com Similarly, certain 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives have shown highly potent and selective inhibition of AChE. ebi.ac.uk The design of such inhibitors often involves creating rigid analogues of known active compounds to enhance potency. ebi.ac.uk

The table below summarizes the inhibitory activity of selected benzylamine derivatives on different enzyme targets.

| Derivative Class | Target Enzyme(s) | Observed Effect | Reference(s) |

| Benzylamine | MAO-A, MAO-B | Inhibition | wikipedia.org |

| Pargyline | MAO | Inhibition | wikipedia.org |

| Benzylamine-sulfonamides | hMAO-B | Selective, non-competitive inhibition | nih.gov |

| Oxazole benzylamines | BChE, AChE | Preferential inhibition of BChE | tandfonline.com |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | Potent and selective inhibition | ebi.ac.uk |

| Benzofuran-based 1,2,4-triazoles | AChE | Promising inhibitory efficacy | nih.gov |

Modulation of Inflammatory Pathways

Benzydamine (B159093) hydrochloride, a notable benzylamine derivative, exhibits significant anti-inflammatory properties. f1000research.com Unlike typical non-steroidal anti-inflammatory drugs (NSAIDs), its primary mechanism is not the inhibition of cyclooxygenase or lipoxygenase. f1000research.comnih.gov Instead, benzydamine HCl inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). f1000research.comnih.govnih.gov This inhibition of cytokine production is a key factor in its analgesic and anti-inflammatory effects. nih.govnih.gov

Research has shown that benzydamine can protect against endotoxin (B1171834) toxicity by reducing serum levels of TNF-α and IL-1β. nih.gov It also impedes leukocyte-endothelial interactions and monocyte migration, which are critical steps in the inflammatory response. f1000research.comnih.gov The anti-inflammatory action of benzydamine is also linked to the inhibition of the p38 MAPK pathway, which in turn prevents the activation of COX-2 and the synthesis of prostaglandins. mdpi.com

Furthermore, some xanthone (B1684191) derivatives with a halogenated benzylamine substituent have demonstrated potent anti-inflammatory activities by significantly suppressing the production of TNF-α and IL-1β. nih.gov

The following table details the effects of benzylamine derivatives on inflammatory mediators.

| Compound/Derivative | Inflammatory Mediator | Effect | Reference(s) |

| Benzydamine HCl | Pro-inflammatory cytokines (TNF-α, IL-1β) | Inhibition of production | f1000research.comnih.govnih.gov |

| Benzydamine HCl | IL-6, IL-8 | Modest or no effect on production | nih.gov |

| Benzydamine HCl | Leukocyte-endothelial interactions | Inhibition | f1000research.comnih.gov |

| Benzydamine HCl | Monocyte migration | Inhibition | f1000research.com |

| Xanthone derivatives with halogenated benzylamine | TNF-α, IL-1β | Significant suppression of production | nih.gov |

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The versatility of the benzylamine scaffold allows for extensive modification to optimize therapeutic properties. Medicinal chemists have explored these possibilities to develop derivatives with enhanced efficacy and selectivity.

Design and Synthesis of Benzylamine Hydrochloride Derivatives for Therapeutic Applications

The synthesis of benzylamine derivatives is a cornerstone of drug development, with applications ranging from antihistamines to antidepressants. chemimpex.com The process often starts from readily available precursors like benzaldehyde (B42025) or benzyl (B1604629) chloride. nih.govmdma.ch For instance, novel benzylamine-type antimycotics have been prepared through the reductive amination of benzaldehyde derivatives. nih.gov

Structure-activity relationship (SAR) studies are crucial in guiding the design of new derivatives. For example, in the development of antifungal agents, it was found that the distance between two phenyl groups and the nature of the spacer in phenyl-substituted benzylamine derivatives strongly influence their potency. nih.gov Linking the aryl rings with a quaternary carbon atom led to the discovery of highly active compounds. nih.gov

In the pursuit of new anticancer agents, 9-benzylaminoacridine derivatives have been synthesized and evaluated as dual inhibitors of phosphodiesterase 5 (PDE5) and topoisomerase II. nih.gov SAR studies revealed that substituents on the benzyl moiety and the acridine (B1665455) scaffold significantly impact inhibitory activity. nih.gov Similarly, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been developed as potent inhibitors of the USP1/UAF1 deubiquitinase for anticancer applications. acs.org

Investigation of Antimicrobial and Antifungal Properties of Derivatives

Benzylamine derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. sinocurechem.com Benzydamine hydrochloride itself possesses both antibacterial and antifungal properties, targeting various Gram-positive and Gram-negative bacteria as well as Candida species. f1000research.comnih.gov

The antifungal mechanism of many benzylamine derivatives, such as butenafine (B35027), involves the inhibition of squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. mdpi.commdpi.com This leads to ergosterol deficiency and increased fungal cell membrane permeability, ultimately causing cell death. mdpi.com

SAR studies have been instrumental in enhancing the antifungal potency of these compounds. For example, incorporating an extra phenyl ring into the side chain of benzylamine antimycotics led to derivatives with significantly enhanced efficacy, particularly against Candida albicans. nih.gov The synthesis of novel benzylamine-type antimycotics with an isooctyl side chain and various substituents on the benzylamine moiety has also yielded compounds with significant activity against various yeasts and molds. nih.gov

Furthermore, some benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives have shown potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis. nih.gov The antimicrobial activity of certain benzylamine derivatives has been correlated with their hydrophobicity, where the nature of the side chain modulates activity by affecting basicity and partition ability. nih.gov

The table below presents the antimicrobial spectrum of various benzylamine derivatives.

| Derivative Class | Target Organism(s) | Activity | Reference(s) |

| Benzydamine HCl | Gram-positive and Gram-negative bacteria, Candida species | Antimicrobial and antifungal | f1000research.comnih.gov |

| Butenafine | Fungi | Antifungal (squalene epoxidase inhibitor) | mdpi.commdpi.com |

| Phenyl-substituted benzylamines | Candida albicans | Enhanced antifungal efficacy | nih.gov |

| Isooctyl side chain benzylamines | Candida glabrata, Yarrowia lipolytica, Aspergillus niger, Hortaea burtonii | Significant antimycotic activity | nih.gov |

| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amines | Pseudomonas aeruginosa, Staphylococcus epidermidis | Potent antibacterial activity | nih.gov |

| Chromone–butenafine hybrids | Gram-positive bacteria, various fungi | Antibacterial and antifungal | mdpi.com |

Antioxidant Activity of Benzylamine Derivatives

Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties are of great therapeutic interest. nih.gov Research into benzylamine derivatives has revealed their potential as antioxidants.

A series of novel xanthone derivatives featuring halogenated benzylamine substituents were synthesized and shown to possess stronger antioxidant activity against hydrogen peroxide scavenging than the standard antioxidant α-tocopherol. nih.gov The structure-activity relationship studies indicated that the halogenated benzylamine substituent plays a crucial role in the antioxidant and anti-inflammatory activities of these xanthone derivatives. nih.gov This highlights the potential for developing multi-targeted drug candidates from the benzylamine scaffold that can address both oxidative stress and inflammation. nih.gov

Drug Delivery Systems and Formulations

Research into Benzylamine hydrochloride, particularly its derivative Benzydamine hydrochloride, has explored various advanced drug delivery systems to improve its therapeutic application. These systems are designed to enhance the local bioavailability of the drug, control its release, and improve contact time with target tissues, especially the oral mucosa.

Modification of Drug Delivery Systems for Enhanced Bioavailability

The enhancement of bioavailability is a primary goal in the formulation of drug delivery systems. For Benzydamine hydrochloride, modifications focus on increasing its concentration and residence time at the site of action.

Spray-dried microparticles based on low-molecular-weight chitosan (B1678972) have been investigated as a potential oral delivery system for Benzydamine HCl. nih.gov Chitosan, a biocompatible and mucoadhesive polysaccharide, serves as a carrier that can improve the contact time of the drug with the oral mucosa. nih.gov This prolonged contact is expected to lead to greater local bioavailability. nih.gov

Another significant area of research is the development of buccal bioadhesive gels. These gels are formulated using various polymers to achieve desired mechanical and drug-release properties. A study on Benzydamine hydrochloride (BNZ) bioadhesive gels used different types of hydroxypropylmethylcellulose (B13716658) (HPMC) in varying ratios. nih.gov The research found that the drug release was significantly influenced by the concentration and viscosity of the polymer used. nih.gov As the viscosity of the gel formulations increased, the drug release rate decreased, allowing for a more sustained effect. nih.gov All tested formulations exhibited non-Fickian diffusion, which is attributed to the swelling and relaxation of the polymer chains upon contact with water. nih.gov The study concluded that a formulation with 2.5% HPMC K 100M was the most suitable for buccal application due to its excellent mechanical, cohesive, and bioadhesive properties. nih.gov

The table below summarizes the characteristics of different HPMC-based gel formulations for Benzydamine hydrochloride.

Table 1: Properties of HPMC-Based Bioadhesive Gels for Benzydamine Hydrochloride Delivery

| Formulation Property | Observation with Increasing HPMC Concentration/Viscosity | Reference |

|---|---|---|

| Drug Release | Significantly decreased | nih.gov |

| Hardness | Significantly improved | nih.gov |

| Compressibility | Significantly improved | nih.gov |

| Adhesiveness | Significantly improved | nih.gov |

| Cohesiveness | Significantly improved | nih.gov |

| Mucoadhesion | Significantly improved | nih.gov |

| Elasticity | Decreased | nih.gov |

Novel Formulations (e.g., in situ gelling formulations, nanosponge complexes)

Novel formulations are being developed to offer more sophisticated methods of delivering Benzydamine hydrochloride, providing controlled release and targeted delivery.

In Situ Gelling Formulations

In situ gels (ISGs) are liquid formulations that transform into a gel at the site of application in response to stimuli like temperature or ions. This characteristic is particularly useful for oral mucosal delivery. Mucoadhesive ISGs for Benzydamine hydrochloride (BNZ) have been developed using chitosan (CS) in combination with other polymers like poloxamer (PLX) and beta-glycerophosphate (βGP). researchgate.net These formulations are designed to be sprayed onto the damaged oral mucosa, where they form a gel, prolonging contact time. researchgate.net

A study characterized two selected formulations, CS/PLX (2.5:20)‐BNZ and CS/βGP (2:35)‐BNZ, based on their gelling temperature, appearance, and viscosity. researchgate.net The drug release profiles showed a controlled release pattern. researchgate.net These findings suggest that such ISGs could be a viable local drug delivery system for conditions like oral mucositis. researchgate.net

The table below details the drug release profile of the selected in situ gel formulations.

Table 2: Cumulative Drug Release from In Situ Gel Formulations of Benzydamine Hydrochloride

| Formulation | Drug Release at 4 hours | Drug Release at 8 hours | Reference |

|---|---|---|---|

| CS/PLX (2.5:20)‐BNZ | 23% | 30% | researchgate.net |

| CS/βGP (2:35)‐BNZ | 27% | 39% | researchgate.net |

Nanosponge Complexes

Nanosponges are porous, nanoparticle-sized structures capable of encapsulating both hydrophilic and lipophilic drugs, thereby improving their solubility and bioavailability. ajptonline.com These tiny, sponge-like particles can be formulated for oral, topical, or parenteral routes to achieve controlled and predictable drug release. ajptonline.com Due to their small size and porous nature, nanosponges can effectively bind to poorly soluble drugs. ajptonline.com

For Benzydamine hydrochloride, nanosponge formulations have been developed using β-cyclodextrin (β-CD) as the polymer and diphenyl carbonate as a cross-linker. ajptonline.com Studies on these nanosponge-loaded gels have shown promising results. ajptonline.com The advantages of nanosponges include their stability over a wide pH range (1 to 11) and at high temperatures (up to 130°C), their biodegradable nature, and their ability to be formulated into various dosage forms. ajptonline.com By encapsulating the drug, nanosponges can protect it from degradation and facilitate targeted delivery. ajptonline.com

Analytical Methodologies for Benzylamine Hydrochloride and Its Derivatives

Chromatographic Techniques for Detection and Quantification

Chromatographic techniques are fundamental in the analysis of benzylamine (B48309) hydrochloride and its derivatives, enabling their separation, identification, and quantification in various matrices. These methods are crucial for quality control in pharmaceutical formulations and for studying the compounds' behavior in different environments.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary and versatile tool for the analysis of benzylamine hydrochloride and its derivatives. Reversed-phase HPLC is a commonly employed mode for these analyses.

A validated HPLC method for determining related substances of benzydamine (B159093) hydrochloride in a dosage form was developed using isocratic elution. This method proved to be selective, specific, and sensitive for quantifying degradation products. scispace.com The detector response was linear over a concentration range of 0.05% to 1.2% relative to the nominal concentration of benzydamine hydrochloride. scispace.com Another study details a reversed-phase HPLC method for the simultaneous determination of benzydamine hydrochloride and five of its impurities in an oral collutory. nih.gov The separation was achieved on a Gemini C18 column with a mobile phase consisting of acetonitrile, methanol (B129727), and ammonium (B1175870) carbonate buffer (pH 10.5) at a flow rate of 1.0 mL/min, with UV detection at 218 nm. nih.gov This method demonstrated excellent accuracy, with recoveries ranging from 98.25% to 102.8%, and precision, with intra- and inter-day relative standard deviations below 2.2%. nih.gov

For the separation of enantiomers of N-benzyl-alpha-methyl-benzylamine, a normal-phase HPLC method using polysaccharide-derived chiral stationary phases (CSPs) has been successful. nih.gov The optimal separation was achieved on an amylose (B160209) tris(3,5-dimethylphenylcarbamate) CSP with trifluoroacetic acid (TFA) as an additive in the mobile phase. nih.gov

The separation of benzylamine from other compounds like benzonitrile (B105546) and toluene (B28343) can be accomplished using a mixed-mode Primesep A column with a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 210 nm. sielc.com Furthermore, benzylamine can be used as a derivatization agent to enhance the sensitivity of detecting other analytes, such as 5-hydroxyindoles and catecholamines, in biological samples via HPLC with fluorescence detection. sigmaaldrich.comsigmaaldrich.com

A study on the simultaneous determination of butenafine (B35027) hydrochloride, a benzylamine derivative, and betamethasone (B1666872) in a cream formulation utilized a reversed-phase HPLC method. nih.gov The method showed good precision, with low relative standard deviation (RSD) values for intra-day and inter-day studies. nih.gov The accuracy was confirmed by recovery studies, with values ranging from 99.26% to 101.98% for butenafine hydrochloride. nih.gov

| Compound | HPLC Method | Column | Mobile Phase | Detection | Application |

| Benzydamine Hydrochloride and impurities | Reversed-Phase HPLC | Gemini C18 (250 x 4.6 mm, 5 µm) | Acetonitrile-methanol-ammonium carbonate buffer (10 mM; pH 10.5) (37.5:37.5:25, v/v/v) | UV at 218 nm | Quality control of pharmaceutical formulations nih.gov |

| N-benzyl-alpha-methyl-benzylamine enantiomers | Normal-Phase HPLC | Amylose tris(3,5-dimethylphenylcarbamate) CSP | n-hexane/2-propanol with TFA additive | Not Specified | Enantiomeric separation nih.gov |

| Benzonitrile, Toluene, and Benzylamine | Mixed-Mode HPLC | Primesep A (150 x 4.6 mm, 5 µm) | Water, Acetonitrile, and Sulfuric acid | UV at 210 nm | Separation of related compounds sielc.com |

| Butenafine Hydrochloride and Betamethasone | Reversed-Phase HPLC | Not Specified | Not Specified | Not Specified | Simultaneous determination in cream formulation nih.gov |

Gas Chromatography (GC) and GC-Mass Spectrometry

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful techniques for the analysis of volatile compounds, including benzylamine and its derivatives. However, due to the polar nature of amines, they can exhibit poor peak shapes and tailing on standard GC columns. labrulez.com To overcome this, deactivation of the column with a base is often necessary. labrulez.com

A GC method was developed for the simultaneous determination of benzydamine hydrochloride, methylparaben, and menthol (B31143) in a spray dosage form. innovareacademics.in The analysis was performed on an Agilent 7890 gas chromatograph with an HP-5 capillary column and a flame ionization detector (FID). innovareacademics.in The method was validated and shown to be precise and accurate, with retention times of 19.4 minutes for benzydamine hydrochloride. innovareacademics.in

GC-MS is particularly useful for the identification of unknown compounds. In a non-targeted analysis of JUUL aerosol, benzylamine hydrochloride was identified using a custom mass spectral library. juullabsscience.com The identity of N-methyl-3,4-(methylenedioxy)benzylamine hydrochloride was confirmed using a range of spectroscopic techniques, including GC-MS. industry.gov.au The analysis was carried out on a BPX-5 column with a temperature program from 100°C to 250°C. industry.gov.au

For the analysis of bacterial vaginosis-related amines in vaginal fluid, a GC-MS method was employed where benzylamine was used as an internal standard. nih.gov The amines were derivatized with pentafluoropropionic anhydride (B1165640) before analysis. nih.gov

| Compound | GC Method | Column | Detector | Key Findings |

| Benzydamine Hydrochloride | GC | HP-5 capillary column | FID | Retention time of 19.4 min; Method is precise and accurate. innovareacademics.in |

| N-Methyl-3,4-(methylenedioxy)benzylamine hydrochloride | GC-MS | BPX-5 (30 m x 0.22 mm I.D. x 0.25 µm) | MS | Identity confirmed through spectroscopic analysis. industry.gov.au |

| Benzylamine (as internal standard) | GC-MS | Not Specified | MS | Used for quantification of other amines in biological samples. nih.gov |

Thin Layer Chromatography (TLC) Densitometric Methods

Thin Layer Chromatography (TLC) combined with densitometry offers a simpler and more cost-effective alternative to HPLC for the quantitative analysis of benzylamine derivatives.

A validated green high-performance thin layer chromatographic (HPTLC) method was developed for the quantitative determination of dapoxetine (B195078) hydrochloride (a benzylamine derivative) and tadalafil. nih.gov The separation was achieved on silica (B1680970) gel HPTLC F254 plates with a mobile phase of ethanol-ethyl acetate (B1210297) (1:9 by volume), and the bands were detected by densitometric scanning at 222 nm. nih.gov The method was found to be accurate, with a recovery of 98.93% ± 0.62 for dapoxetine. nih.gov

Another study developed a stability-indicating TLC-densitometric method for the determination of benztropine (B127874) mesylate in the presence of its degradation product. nih.gov The separation was performed on silica gel 60 F254 plates using a mobile phase of hexane:methylene chloride:triethylamine (5:5:0.6, by volume), and the bands were scanned at 235 nm. nih.gov

TLC combined with densitometric determination has also been used for the analysis of other pharmaceutical compounds, demonstrating the versatility of this technique. rsc.org The process generally involves spotting the sample on a TLC plate, developing the chromatogram, visualizing the separated spots under UV light, and then quantifying the spots using a densitometer. icm.edu.pl

| Compound | TLC Method | Stationary Phase | Mobile Phase | Detection | Application |

| Dapoxetine Hydrochloride | HPTLC-Densitometry | Silica gel HPTLC F254 | Ethanol-ethyl acetate (1:9, v/v) | Densitometric scanning at 222 nm | Quantitative determination in binary mixtures nih.gov |

| Benztropine Mesylate | TLC-Densitometry | Silica gel 60 F254 | Hexane:methylene chloride:triethylamine (5:5:0.6, by volume) | Densitometric scanning at 235 nm | Stability-indicating assay nih.gov |

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and quantification of benzylamine hydrochloride and its derivatives. These techniques provide detailed information about the molecular structure and concentration of the analyte.

UV Spectrophotometry

UV-Vis spectrophotometry is a straightforward and widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. Benzylamine exhibits UV absorption maxima at approximately 206 nm and 256 nm. sielc.com The pH of the mobile phase can affect the UV-Vis spectrum of some compounds. sielc.com

A novel stability-indicating UV spectrophotometric method was developed and validated for the estimation of benzydamine hydrochloride in bulk and pharmaceutical dosage forms. ijpsr.comresearchgate.net The determination was carried out at an absorption maximum of 305.6 nm in a pH 6.8 phosphate (B84403) buffer. ijpsr.comresearchgate.net The method was found to be linear over a concentration range of 5–50 µg/mL with a correlation coefficient (r²) of 0.999. ijpsr.comresearchgate.net The method was also shown to be precise, with relative standard deviations of ≤ 2%, and accurate, with a drug recovery of 98.53%. ijpsr.com

Another study reported the analysis of in vitro drug release of benzydamine hydrochloride spectrophotometrically at 306 nm. researchgate.net These methods are advantageous due to their simplicity, speed, and cost-effectiveness compared to other techniques like HPLC. ijpsr.com

| Compound | Wavelength (λmax) | Solvent/Buffer | Linearity Range | Key Findings |

| Benzydamine Hydrochloride | 305.6 nm | pH 6.8 phosphate buffer | 5-50 µg/mL | Novel, simple, rapid, and precise method for quantification. ijpsr.comresearchgate.net |

| Benzylamine | 206 nm, 256 nm | Acidic mobile phase (pH ≤ 3) | Not Specified | Provides guidance for selecting appropriate HPLC detection wavelengths. sielc.com |

Electrochemical and Other Analytical Techniques

The quantification and analysis of benzylamine hydrochloride and its derivatives are accomplished through a variety of sophisticated electrochemical and analytical methods. These techniques offer high sensitivity, selectivity, and precision, which are crucial for quality control in pharmaceutical and chemical manufacturing, as well as for research purposes.